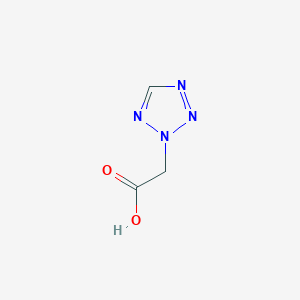

2H-Tetrazol-2-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c8-3(9)1-7-5-2-4-6-7/h2H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHXBGMQUWRUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176138 | |

| Record name | 2H-Tetrazol-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-64-6 | |

| Record name | 2H-Tetrazole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21743-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazol-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021743646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazol-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-tetrazol-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2H-Tetrazol-2-acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2H-Tetrazol-2-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant heterocyclic compound, frequently utilized in medicinal chemistry as a metabolically stable bioisostere for a carboxylic acid moiety.[1][2] Its synthesis, while conceptually straightforward, presents a significant and persistent challenge in controlling regioselectivity. The inherent tautomeric nature of the tetrazole ring invariably leads to the formation of two distinct regioisomers, 1H- and 2H-tetrazoles, upon N-alkylation.[3][4] This guide provides an in-depth examination of the predominant synthetic pathway to this compound, focusing on the N-alkylation of the tetrazole ring. We will dissect the causal factors influencing isomeric outcomes, provide field-proven experimental protocols, and offer a framework for navigating the critical separation of the desired 2H-isomer.

The Core Synthetic Challenge: Regioselectivity in N-Alkylation

The most common and practical approach to synthesizing this compound is the N-alkylation of a parent tetrazole with a suitable two-carbon electrophile, typically an ester of a haloacetic acid like ethyl bromoacetate. The core of the synthetic problem lies in the electronic structure of the deprotonated tetrazole anion. The negative charge is delocalized across the nitrogen atoms of the ring, creating multiple nucleophilic centers. Consequently, the incoming electrophile can attack at either the N1 or N2 position, leading to a mixture of 1-(carboxymethyl)tetrazole and 2-(carboxymethyl)tetrazole derivatives.[3][5]

The ratio of these isomers is not random; it is dictated by a combination of electronic and steric factors, as well as the specific reaction conditions employed. Understanding and manipulating these factors is key to maximizing the yield of the desired 2H product.

Logical Pathway: N-Alkylation of Tetrazole

Caption: General N-alkylation pathway for tetrazole acetic acid synthesis.

Causality of Experimental Choices

The final isomeric ratio is a direct consequence of the chosen experimental parameters. While a definitive method for exclusive N2 alkylation remains elusive for the parent tetrazole, the following factors can be adjusted to influence the outcome.

-

Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or acetone are commonly used.[4] These solvents effectively solvate the cation of the base (e.g., K+) without strongly associating with the tetrazolate anion, leaving it more available for reaction.

-

Base: The choice of base is critical for deprotonating the tetrazole ring (pKa ≈ 4.9), which is comparable to acetic acid.[4] Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[4][6] K₂CO₃ is often preferred as it is a milder, non-nucleophilic base that is easily removed after the reaction.

-

Alkylating Agent: Ethyl bromoacetate is a frequently used alkylating agent. The corresponding chloro- or iodoacetates can also be employed, with reactivity generally following the order I > Br > Cl. The ester form is used to protect the carboxylic acid functionality during the alkylation step.

-

Temperature: Alkylation reactions are typically conducted at temperatures ranging from room temperature to a moderate heat (e.g., 40-50°C) to ensure a reasonable reaction rate without promoting side reactions or decomposition.[6][7]

-

Phase-Transfer Catalysis: In biphasic systems (e.g., dichloromethane/aqueous NaOH), phase-transfer catalysts like tetrabutylammonium bromide can be used.[3] These catalysts facilitate the transfer of the tetrazolate anion from the aqueous phase to the organic phase where the alkylating agent resides, potentially influencing isomeric ratios, although this is not always a guarantee of improved selectivity.[3]

Validated Experimental Protocols

The synthesis of this compound is best approached as a two-step process: (1) N-alkylation to form the ethyl ester intermediate, followed by purification, and (2) hydrolysis of the purified ester to yield the final carboxylic acid.

Experimental Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]

- 4. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. tdcommons.org [tdcommons.org]

Introduction: The Strategic Importance of 2H-Tetrazol-2-acetic Acid

An In-depth Technical Guide to the Chemical Properties of 2H-Tetrazol-2-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound. This document is designed to serve as a practical resource, blending established chemical principles with insights relevant to contemporary research and development.

This compound (T2AA) is a heterocyclic organic compound featuring a tetrazole ring N-substituted at the 2-position with an acetic acid moiety. While a simple molecule, its significance in medicinal chemistry is profound. The tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group.[1][2] This substitution can enhance critical drug-like properties, including metabolic stability, lipophilicity, and receptor binding affinity, making T2AA a valuable building block in the synthesis of novel therapeutics.[2] It is a white crystalline solid that serves as a crucial starting material for a variety of pharmaceuticals and agrochemicals.[3]

Core Physicochemical and Structural Data

A precise understanding of the fundamental properties of T2AA is essential for its application in synthesis and drug design. The key data are summarized below.

| Property | Value | Source |

| CAS Number | 21743-64-6 | [3] |

| Molecular Formula | C₃H₄N₄O₂ | [3] |

| Molecular Weight | 128.09 g/mol | [3][4] |

| Appearance | White crystalline solid | [3] |

| Boiling Point | 381.1 ± 44.0 °C (Predicted) | [3][4] |

| Density | 1.78 ± 0.1 g/cm³ (Predicted) | [3][4] |

| pKa | 2.28 ± 0.10 (Predicted) | [4] |

| LogP | -0.29 (Predicted) | [3] |

| IUPAC Name | 2-(2H-1,2,3,4-Tetrazol-2-yl)acetic acid | [3] |

The structure is characterized by the acetic acid group attached to the second nitrogen atom of the tetrazole ring, a distinction that influences its electronic properties and metabolic stability compared to its 1H-isomer.[5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound typically involves the alkylation of a tetrazole precursor followed by hydrolysis. A common and reliable method is the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Saponification of Ethyl 2-(2H-tetrazol-2-yl)acetate

This protocol is adapted from established methods for the hydrolysis of similar tetrazole acetic acid esters.[6][7] The causality behind this choice is the high-yield and straightforward nature of saponification for converting esters to carboxylic acids.

Materials:

-

Ethyl 2-(2H-tetrazol-2-yl)acetate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

10% Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution & Reaction: In a round-bottom flask, dissolve ethyl 2-(2H-tetrazol-2-yl)acetate in a mixture of methanol and tetrahydrofuran. Add an aqueous solution of sodium hydroxide.

-

Hydrolysis: Stir the mixture at 40°C for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature accelerates the saponification process.

-

Solvent Removal: Once the reaction is complete, remove the organic solvents (methanol and THF) under reduced pressure using a rotary evaporator.

-

Work-up & Neutralization: To the remaining aqueous residue, add water and wash with ethyl acetate to remove any unreacted starting material. Separate the aqueous layer.

-

Acidification & Extraction: Add fresh ethyl acetate to the aqueous layer and cool in an ice bath. Carefully acidify the mixture to a pH of ~1.5 with 10% hydrochloric acid to protonate the carboxylate salt, causing the product to precipitate or move into the organic layer.

-

Isolation: Separate the ethyl acetate layer, which now contains the product. Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts.

-

Drying & Final Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a solid.[6]

Caption: General workflow for the synthesis of this compound.

Spectral Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected data are outlined below.

| Technique | Expected Observations |

| ¹H NMR | - A sharp singlet around 5.5-6.0 ppm corresponding to the two methylene protons (-CH₂-).- A sharp singlet around 8.5-9.0 ppm for the proton on the tetrazole ring (C5-H).- A broad singlet (>10 ppm) for the acidic proton of the carboxylic acid (-COOH). |

| ¹³C NMR | - A signal around 165-175 ppm for the carbonyl carbon (-C=O).- A signal around 140-150 ppm for the carbon atom in the tetrazole ring.- A signal around 50-55 ppm for the methylene carbon (-CH₂-). |

| IR Spectroscopy | - A very broad absorption band from 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.- A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretch.- C-H stretching absorptions just below 3000 cm⁻¹.- Characteristic ring stretching vibrations (C=N, N=N) for the tetrazole moiety in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | - A molecular ion (M⁺) peak at m/z = 128.- A prominent fragment from the loss of the carboxyl group (-COOH) at m/z = 83. |

Note: Predicted NMR shifts are based on general principles and data from similar structures like 1H-Tetrazole-1-acetic acid.[8] Actual values may vary depending on the solvent and experimental conditions.

Chemical Reactivity and Stability

The reactivity of T2AA is governed by its two primary functional groups: the carboxylic acid and the tetrazole ring.

-

Carboxylic Acid Moiety : This group undergoes typical reactions of carboxylic acids, such as esterification with alcohols under acidic conditions and amidation with amines, often activated by coupling agents (e.g., DCC, EDC). These reactions are fundamental for incorporating the T2AA scaffold into larger molecules.[9]

-

Tetrazole Ring : The 2H-tetrazole ring is generally stable and less reactive than many other heterocycles.[3] Its aromatic character contributes to this stability. The ring can participate in nucleophilic substitutions and cycloadditions, though these reactions are more common in specifically substituted or activated tetrazoles.[9]

Caption: Primary reactions involving the carboxylic acid group of T2AA.

Applications in Drug Discovery and Development

The primary application of T2AA in drug development stems from the use of the tetrazole group as a non-classical bioisostere of a carboxylic acid.

The Bioisostere Concept

A carboxylic acid group is often crucial for a drug's interaction with its biological target but can be a metabolic liability, prone to rapid metabolism or poor cell penetration due to its charge at physiological pH. Replacing it with a tetrazole ring can confer several advantages:

-

Improved Metabolic Stability : The tetrazole ring is more resistant to metabolic degradation.[2]

-

Enhanced Lipophilicity : The tetrazole group is generally more lipophilic than a carboxylate anion, which can improve membrane permeability and oral bioavailability.

-

Similar Acidity : The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to maintain key ionic or hydrogen-bonding interactions with a receptor.

-

Fixed Conformation : The planar, rigid structure of the tetrazole ring can help lock the molecule into a more favorable conformation for binding.[2]

This strategy has been successfully employed in numerous marketed drugs, including angiotensin II receptor blockers like Valsartan, where the tetrazole moiety is critical for activity.[10][11][12] T2AA serves as a key building block for synthesizing such complex, drug-like molecules.[2]

Caption: The bioisosteric role of the tetrazole ring replacing a carboxylic acid.

Safety and Handling

According to available safety data, this compound should be handled with care.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements :

-

P261: Avoid breathing dust.[13]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed when handling this compound.

References

-

PrepChem.com. (n.d.). Synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3022380, 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-. Retrieved from [Link]

-

Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids.... Retrieved from [Link]

-

Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids... PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(1H-Tetrazol-5-yl)acetic acid hydrazide (1) is a fragment-like lead.... Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(5-phenyl-2h-1,2,3,4-tetrazol-2-yl)acetic acid. Retrieved from [Link]

-

ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

ResearchGate. (n.d.). H-2 NMR and C-13-IRMS analyses of acetic acid from vinegar.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 1H-Tetrazole-1-acetic acid(21732-17-2) 1H NMR [m.chemicalbook.com]

- 9. Buy 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- | 93789-15-2 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]

- 13. 1H-四唑-5-乙酸 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2H-Tetrazol-2-acetic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2H-Tetrazol-2-acetic acid, a key building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis protocols, and its strategic application in the design of novel therapeutics.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a tetrazole ring substituted with an acetic acid moiety at the second position. This unique structure confers specific chemical properties that are highly valuable in various scientific fields.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 21743-64-6[1][2][3]

The molecular formula of this compound is C₃H₄N₄O₂[1][3], with a corresponding molecular weight of approximately 128.09 g/mol [1][3]. It presents as a white crystalline solid and is utilized extensively in organic synthesis[1].

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, including reaction setup and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O₂ | [1][3] |

| Molecular Weight | 128.091 g/mol | [1] |

| Boiling Point | 381.1°C at 760 mmHg | [1] |

| Density | 1.78 g/cm³ | [1] |

| Flash Point | 184.3°C | [1] |

| Refractive Index | 1.732 | [1] |

| LogP (Predicted) | -0.29 | [1] |

Strategic Synthesis of this compound and its Derivatives

The synthesis of 2H-tetrazole-2-acetic acids is a critical aspect of their application. The strategic choice of synthetic route can influence yield, purity, and the potential for large-scale production. A common and effective method involves the hydrolysis of the corresponding ester precursor.

Experimental Protocol: Synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid

This protocol details the synthesis of a derivative, (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid, via the hydrolysis of its ethyl ester. This method is illustrative of a general approach that can be adapted for the synthesis of other this compound derivatives.

Materials:

-

Ethyl (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetate

-

Sodium hydroxide (NaOH), solid[4]

-

Ethanol (90%)[4]

-

Diethyl ether

-

1N Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Water

Procedure:

-

A solution of ethyl (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetate is prepared in 50 mL of 90% ethanol.

-

To this solution, 0.33 g (0.0084 mol) of solid NaOH is added[4].

-

The resulting mixture is stirred for 1 hour[4].

-

The reaction mixture is then concentrated in vacuo to remove the ethanol.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is separated and subsequently acidified with 1N HCl.

-

The acidified aqueous layer is extracted with diethyl ether.

-

The ether layer is dried over anhydrous MgSO₄, filtered, and evaporated to yield the final product, (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid[4].

Causality in Experimental Choices:

-

Base-catalyzed hydrolysis: The use of NaOH facilitates the saponification of the ethyl ester to the corresponding carboxylate salt.

-

Acidification: The subsequent addition of HCl protonates the carboxylate, leading to the formation of the desired carboxylic acid.

-

Extraction and Drying: These steps are crucial for the isolation and purification of the final product from the aqueous reaction mixture and any residual water.

A similar hydrolytic approach is employed for the synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid, where the ethyl ester is treated with sodium hydroxide in a mixture of methanol, tetrahydrofuran, and water[5].

Applications in Drug Development and Medicinal Chemistry

The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and favorable pharmacokinetic profiles of drug candidates. This compound and its derivatives serve as pivotal building blocks in the synthesis of such compounds.

The presence of the tetrazole ring imparts distinct chemical properties that are relevant in medicinal chemistry and materials science[6]. These compounds are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and energetic materials[1].

Role as a Bioisostere

The structural and electronic similarity of the tetrazole ring to the carboxylic acid group allows it to mimic the latter in biological systems, often leading to enhanced biological activity. This strategy is widely employed in drug design to optimize lead compounds.

Caption: Bioisosteric relationship between a carboxylic acid and a tetrazole.

The incorporation of the this compound moiety into larger molecules can be achieved through various chemical transformations, including esterification and amidation of the carboxylic acid group, and nucleophilic substitutions on the tetrazole ring[6].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. It is essential to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

General Safety Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7][8].

-

Avoid inhalation of dust or vapors[9].

-

Prevent contact with skin and eyes[7]. In case of contact, rinse immediately with plenty of water[7][8].

In case of a spill, it should be contained with an inert absorbent material and collected in a suitable, closed container for disposal[7].

Conclusion

This compound is a versatile and valuable building block for researchers and scientists, particularly those in the field of drug development. Its unique properties, stemming from the presence of both a tetrazole ring and a carboxylic acid moiety, make it a strategic component in the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective application in the laboratory.

References

-

PrepChem.com. Synthesis of 2-(5-tritylamino-2H-tetrazol-2-yl)acetic acid. [Link]

-

PubChem. 2H-Tetrazole-2-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-. [Link]

-

PrepChem.com. Synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid. [Link]

-

ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic a. [Link]

-

ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]

-

ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents | Journal of Medicinal Chemistry. [Link]

-

AA Blocks. 2229246-44-8 | 2-hydroxy-2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]cyclopropyl}acetic acid. [Link]

-

NIH. 2-(5-Amino-2H-tetrazol-2-yl)acetic acid - PMC. [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

NIH. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Buy 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- | 93789-15-2 [smolecule.com]

- 7. uwm.edu [uwm.edu]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(2H-Tetrazol-2-yl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 2-(2H-Tetrazol-2-yl)acetic Acid in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to lead compounds. Among these, 2-(2H-tetrazol-2-yl)acetic acid, with the officially recognized IUPAC name 2-(2H-tetrazol-2-yl)acetic acid , has emerged as a cornerstone building block, particularly valued for its function as a carboxylic acid bioisostere.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic applications, offering field-proven insights for professionals engaged in pharmaceutical research and development.

The tetrazole moiety, due to its similar pKa to a carboxylic acid and its ability to participate in hydrogen bonding, can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[1] The acetic acid side chain provides a crucial point for further chemical modification, allowing for the facile integration of this valuable scaffold into a diverse range of complex, drug-like molecules. This guide will delve into the practical aspects of working with this compound, from its synthesis in the laboratory to its role in the development of therapeutics.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of 2-(2H-tetrazol-2-yl)acetic acid is essential for its effective application. The key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(2H-tetrazol-2-yl)acetic acid | N/A |

| Synonyms | 2H-Tetrazole-2-acetic acid, 2-(2H-1,2,3,4-Tetrazol-2-yl)acetic acid | N/A |

| CAS Number | 21743-64-6 | N/A |

| Molecular Formula | C₃H₄N₄O₂ | [3] |

| Molecular Weight | 128.09 g/mol | [3] |

The structural integrity of synthesized 2-(2H-tetrazol-2-yl)acetic acid is confirmed through various analytical techniques. Below are the expected characterization data.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methylene (-CH₂) and tetrazole ring protons. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, methylene carbon, and the carbon atom of the tetrazole ring. |

| FT-IR | Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-N, and N=N stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-(2H-tetrazol-2-yl)acetic acid is typically achieved through a two-step process involving the N-alkylation of 1H-tetrazole followed by the hydrolysis of the resulting ester. This method is favored for its regioselectivity towards the N-2 position of the tetrazole ring under specific conditions.[4]

Experimental Protocol: Synthesis of 2-(2H-Tetrazol-2-yl)acetic Acid

Part 1: Synthesis of Ethyl 2-(2H-Tetrazol-2-yl)acetate

This step involves the alkylation of 1H-tetrazole with ethyl bromoacetate. The reaction conditions are crucial for favoring the formation of the 2-substituted isomer over the 1-substituted isomer.

-

Materials: 1H-Tetrazole, Ethyl bromoacetate, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 1H-tetrazole in DMF, add anhydrous potassium carbonate.

-

Slowly add ethyl bromoacetate to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2H-tetrazol-2-yl)acetate.

-

Part 2: Hydrolysis to 2-(2H-Tetrazol-2-yl)acetic Acid

The ester is hydrolyzed to the corresponding carboxylic acid using a base.

-

Materials: Ethyl 2-(2H-tetrazol-2-yl)acetate, Sodium hydroxide (NaOH), Water, Ethanol, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the crude ethyl 2-(2H-tetrazol-2-yl)acetate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, remove the ethanol under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

-

Collect the white solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain high-purity 2-(2H-tetrazol-2-yl)acetic acid.

-

Solvent: A mixture of ethanol and water is a suitable solvent system for recrystallization.[3]

-

Procedure:

-

Dissolve the crude acid in a minimum amount of hot ethanol.

-

Add hot water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

-

Application in Drug Development: The Case of Cenobamate

A prominent example of the application of a 2-(2H-tetrazol-2-yl) moiety is in the antiepileptic drug, Cenobamate.[5][6] Cenobamate, chemically named (1R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethyl carbamate, showcases the successful integration of this scaffold in a neurologically active agent.[5] The synthesis of Cenobamate involves the key intermediate 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone, which is synthesized by the reaction of 2-bromo-1-(2-chlorophenyl)ethanone with 1H-tetrazole.[6]

This ketone intermediate then undergoes an asymmetric reduction to form the chiral alcohol, which is subsequently carbamoylated to yield Cenobamate.[6] This synthetic pathway highlights the utility of the tetrazole moiety as a stable and integral part of the final drug molecule.

Broader Implications in Medicinal Chemistry

Beyond its role in Cenobamate, 2-(2H-tetrazol-2-yl)acetic acid and its derivatives are pivotal in the design of other classes of therapeutic agents. For instance, they are employed in the synthesis of angiotensin II receptor antagonists, such as analogs of Valsartan, for the treatment of hypertension.[2][7] In these applications, the tetrazole-containing fragment serves as a bioisosteric replacement for a carboxylic acid group, often leading to improved oral bioavailability and metabolic stability.

The versatility of the acetic acid functional group allows for its conversion into amides, esters, and other functionalities, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.

Conclusion and Future Directions

2-(2H-Tetrazol-2-yl)acetic acid is a valuable and versatile building block in medicinal chemistry. Its role as a carboxylic acid bioisostere has been firmly established, leading to its incorporation into successful drug candidates like Cenobamate. The synthetic routes to this compound are well-documented, allowing for its accessible preparation in a laboratory setting. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of scaffolds like 2-(2H-tetrazol-2-yl)acetic acid will undoubtedly remain a key strategy in the design of novel therapeutics. Future research will likely focus on the development of new synthetic methodologies for the regioselective functionalization of the tetrazole ring and the expansion of its application in targeting a wider range of biological targets.

References

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Institutes of Health. [Link]

-

A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. (2023, July 17). Technical Disclosure Commons. [Link]

-

2-(5-Amino-2H-tetrazol-2-yl)acetic acid. (n.d.). National Institutes of Health. [Link]

-

An Efficient Biocatalytic Preparation of a Key Chiral Intermediate to the Anti‐Epileptic Drug Cenobamate Using an In‐House Recombinant Alcohol Dehydrogenase. (2024, May 6). ResearchGate. [Link]

-

2-(1H-Tetrazol-1-yl)acetic acid monohydrate. (n.d.). National Institutes of Health. [Link]

-

A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. (2023, July 17). Technical Disclosure Commons. [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIVATIVE. (n.d.). YMER. [Link]

-

Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021, September 3). PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). MDPI. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). PubMed. [Link]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-(5-Amino-2H-tetrazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(5-Amino-2H-tetrazol-2-yl)acetic acid | CoLab [colab.ws]

- 5. tdcommons.org [tdcommons.org]

- 6. The introduction of Cenobamate (SQ 109)_Chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 2H-Tetrazol-2-acetic acid: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword

2H-Tetrazol-2-acetic acid stands as a pivotal molecular scaffold in the landscape of medicinal chemistry and materials science. Its unique combination of a metabolically stable tetrazole ring and a reactive carboxylic acid moiety offers a versatile platform for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound, alongside detailed methodologies for its synthesis and thorough spectroscopic characterization. The information presented herein is intended to empower researchers and developers with the fundamental knowledge required to effectively harness the potential of this important building block.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS Registry Number 21743-64-6, is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄N₄O₂ | [1] |

| Molecular Weight | 128.09 g/mol | [1] |

| Density | 1.78 g/cm³ | [1] |

| Boiling Point | 381.1 °C at 760 mmHg | [1] |

| Flash Point | 184.3 °C | [1] |

| Predicted LogP | -0.29 | [1] |

| Appearance | White crystalline solid | [1] |

The predicted LogP value of -0.29 suggests that this compound is likely to be hydrophilic and exhibit good solubility in polar solvents such as water.[1] However, experimental solubility data in a range of common laboratory solvents is essential for practical applications and is an area requiring further investigation.

Figure 1: 2D structure of this compound.

Section 2: Synthesis and Reactivity

The synthesis of this compound is typically achieved through the N-alkylation of a tetrazole precursor with a suitable two-carbon electrophile, followed by hydrolysis. A common and effective method involves the reaction of tetrazole with an ethyl haloacetate, such as ethyl bromoacetate, followed by saponification of the resulting ester.

Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of Tetrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrazole (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution. Stir the suspension for 15-20 minutes at room temperature to form the tetrazolate anion.

-

Electrophile Addition: Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2H-tetrazol-2-yl)acetate. This alkylation step typically yields a mixture of N1 and N2 isomers, which may require separation by column chromatography.

Figure 2: Workflow for the N-alkylation of tetrazole.

Step 2: Hydrolysis of Ethyl 2-(2H-tetrazol-2-yl)acetate

-

Reaction Setup: Dissolve the purified ethyl 2-(2H-tetrazol-2-yl)acetate in a mixture of ethanol and water.

-

Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (1.5 equivalents), to the ester solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Acidify the reaction mixture to a pH of approximately 2-3 with a dilute strong acid (e.g., 1M HCl). The desired this compound will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure this compound.

Figure 3: Workflow for the hydrolysis of the ester intermediate.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups:

-

The 2H-Tetrazole Ring: This aromatic heterocycle is relatively stable but can participate in certain reactions. The nitrogen atoms can act as ligands for metal coordination. The ring can also undergo electrophilic substitution reactions, although typically requiring harsh conditions.

-

The Carboxylic Acid Moiety: This functional group is the primary site of reactivity. It can readily undergo a variety of classical carboxylic acid transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amidation: Reaction with amines, often facilitated by coupling reagents (e.g., DCC, EDC), to form amides. This is a cornerstone reaction in the use of this molecule in drug discovery for peptide and small molecule synthesis.

-

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to produce the corresponding acid chloride, a highly reactive intermediate for further functionalization.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene protons (-CH₂-) adjacent to the tetrazole ring and the carbonyl group would likely appear as a singlet. Its chemical shift would be influenced by the electron-withdrawing nature of both adjacent groups. The acidic proton of the carboxylic acid group (-COOH) would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, and its position can be highly dependent on the solvent and concentration. The proton on the carbon of the tetrazole ring would also appear as a singlet, typically in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals. The carbonyl carbon (-C=O) of the carboxylic acid would be found in the downfield region, typically around 170-180 ppm. The methylene carbon (-CH₂-) would appear further upfield. The carbon atom within the tetrazole ring will have a characteristic chemical shift in the aromatic region, which can be useful in distinguishing it from the N1 isomer.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.

-

C-N and N=N Stretches: The tetrazole ring will exhibit a series of characteristic stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 128 or 129, respectively. Characteristic fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the tetrazole ring.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for the parent compound is not widely available, general precautions for acidic and potentially reactive heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.

Section 5: Applications and Future Outlook

The unique structural features of this compound make it a valuable building block in several areas of research and development:

-

Medicinal Chemistry: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The acetic acid moiety provides a convenient handle for covalent attachment to other molecules, making it a key component in the synthesis of a wide range of biologically active compounds, including angiotensin II receptor blockers and other pharmaceuticals.

-

Materials Science: The nitrogen-rich tetrazole ring can be used to create high-energy materials or as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties.

The continued exploration of the reactivity and applications of this compound is expected to lead to the development of new and improved pharmaceuticals and advanced materials. Further research into its detailed physicochemical properties, including experimental solubility and a comprehensive safety profile, will be crucial in facilitating its broader application.

References

A comprehensive list of references will be compiled and provided in a separate section to support the claims and data presented in this guide. The URLs will be verified for accessibility.

Sources

A Technical Guide to the Synthesis of 2H-Tetrazol-2-acetic Acid Derivatives for Pharmaceutical Research

Executive Summary: 2H-Tetrazol-2-acetic acid derivatives are of significant interest in medicinal chemistry, primarily serving as metabolically stable bioisosteres for carboxylic acids and cis-amide groups in drug candidates.[1] Their synthesis, however, presents a critical challenge: controlling the regioselectivity of substitution on the tetrazole ring to favor the desired N-2 isomer over the N-1 isomer. This guide provides an in-depth analysis of the core synthetic strategies, focusing on the formation of the 5-substituted tetrazole nucleus and subsequent regioselective N-2 alkylation to introduce the acetic acid moiety. We will explore the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis of key methodologies to empower researchers in drug discovery and development.

The Strategic Importance of 2H-Tetrazol-2-acetic Acids in Medicinal Chemistry

The tetrazole ring is a foundational scaffold in modern drug design.[2] Its value stems from its ability to mimic the carboxylic acid functional group, sharing a similar pKa and planar, delocalized electronic structure.[1] However, unlike carboxylic acids, tetrazoles are more lipophilic and resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as better oral bioavailability and longer half-life.[1]

The specific substitution pattern—an acetic acid group at the N-2 position—is not arbitrary. The orientation of substituents on the tetrazole ring dictates the three-dimensional arrangement of pharmacophoric elements, directly influencing how a molecule interacts with its biological target, such as an enzyme or receptor.[3][4] The synthesis of the pure N-2 isomer is therefore paramount for structure-activity relationship (SAR) studies and the development of effective therapeutics. The primary hurdle in this endeavor is overcoming the thermodynamic and kinetic factors that often lead to mixtures of N-1 and N-2 alkylated products.[5]

The Core Synthetic Workflow

The synthesis of this compound derivatives is logically approached as a two-stage process:

-

Formation of the 5-Substituted-1H-tetrazole Core: Creating the foundational heterocyclic ring.

-

Regioselective N-2 Alkylation: Introducing the acetic acid side chain (typically as an ester precursor) specifically at the N-2 position.

-

Final Hydrolysis: Converting the ester to the final carboxylic acid.

This workflow is visualized below:

Caption: General synthetic workflow for this compound derivatives.

Stage 1: Formation of the 5-Substituted-1H-tetrazole Core

Two primary and highly reliable methods dominate the synthesis of the initial 5-substituted-1H-tetrazole ring: the [3+2] cycloaddition and the Ugi-azide multicomponent reaction.

The [3+2] Cycloaddition of Nitriles and Azides

This is the most direct and widely used method for constructing the tetrazole ring.[6] The reaction involves the formal cycloaddition of an azide source (like sodium azide, NaN₃) with an organic nitrile (R-C≡N).[7]

Mechanism: The reaction can proceed through different pathways depending on the conditions. In the presence of a proton source, the reaction is believed to be a stepwise process.[7] However, metal catalysts, such as cobalt(II) or zinc(II) complexes, are often employed to lower the activation energy.[6][8] The proposed metal-catalyzed mechanism involves the coordination of either the azide or the nitrile to the metal center, which activates it for the subsequent nucleophilic attack and cyclization.[8]

Caption: Comparison of core synthesis methods: [3+2] Cycloaddition vs. Ugi-Azide MCR.

Experimental Protocol: Silica Sulfuric Acid Catalyzed [3+2] Cycloaddition [9]

This protocol offers an efficient and heterogeneous catalytic approach.[9]

-

Setup: To a solution of the desired nitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (1.5 mmol) and silica sulfuric acid (0.05 g).

-

Reaction: Heat the mixture at 120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the catalyst. Add a 10% aqueous HCl solution (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Ugi-Azide Multicomponent Reaction (MCR)

For synthesizing more complex tetrazoles in a single step, the Ugi-azide four-component reaction (UT-4CR) is exceptionally powerful.[10] It combines an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃) to rapidly generate 1,5-disubstituted tetrazoles.[11][12]

Mechanism: The reaction initiates with the condensation of the amine and aldehyde to form an imine. This is protonated by hydrazoic acid (formed in situ from TMSN₃) to generate an iminium ion. The isocyanide then undergoes nucleophilic addition to this ion, forming a nitrilium intermediate. Finally, this intermediate is trapped by the azide anion, followed by an intramolecular 1,5-dipolar electrocyclization to yield the tetrazole ring.[11][12] This method provides high atom- and step-economy, making it ideal for creating chemical libraries.[13]

Experimental Protocol: Catalyst-Free Ugi-Azide Reaction [14]

-

Setup: In a round-bottom flask, prepare a 1.0 M solution of the amine (1.0 equiv) in anhydrous methanol under a nitrogen atmosphere.

-

Addition: Sequentially add the aldehyde (1.0 equiv), isocyanide (1.0 equiv), and azidotrimethylsilane (TMSN₃, 1.0 equiv).

-

Reaction: Stir the resulting mixture at room temperature for 7-24 hours, monitoring by TLC.

-

Workup: Upon completion, remove the solvent under reduced pressure. Dilute the crude residue with dichloromethane (CH₂Cl₂) and wash with brine.

-

Purification: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, concentrate, and purify the product via column chromatography.

Stage 2: Regioselective N-2 Alkylation

This is the most critical and challenging step in the synthesis. The tetrazolide anion, formed by deprotonation of the 5-substituted-1H-tetrazole, is ambidentate, with nucleophilic character at both N-1 and N-2 (and N-3, which is equivalent to N-2). The ratio of N-1 to N-2 alkylation is highly dependent on several factors.[5]

Caption: Key factors influencing the regioselectivity of tetrazole alkylation.

Classical Alkylation with Ethyl Bromoacetate

The most common method involves the reaction of the 5-substituted-1H-tetrazole with an alkylating agent like ethyl bromoacetate in the presence of a base. To favor the desired N-2 isomer, reaction conditions must be carefully chosen to promote kinetic control.

Experimental Protocol: N-2 Alkylation of N-benzoyl 5-(aminomethyl)tetrazole [15]

This protocol demonstrates a typical procedure favoring N-2 substitution.

-

Setup: Suspend N-((tetrazol-5-yl)methyl)benzamide (10 mmol) in anhydrous acetone (25 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃, 11 mmol) and stir the suspension for 15 minutes at room temperature.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, 10 mmol; ethyl bromoacetate can be substituted) to the mixture.

-

Reaction: Continue stirring at room temperature for 2 hours (or until completion by TLC).

-

Workup: Evaporate the solvent. Take up the residue in ethyl acetate and wash three times with water.

-

Purification: Combine the organic layers, dry with Na₂SO₄, evaporate the solvent, and purify the regioisomers by column chromatography on silica gel.

Comparison of N-Alkylation Methodologies

Several methods exist for the N-alkylation step, each with distinct advantages and disadvantages. The choice of method depends on the substrate, desired scale, and tolerance for specific reagents.

| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages | Typical N2:N1 Ratio |

| Classical Alkylation | Ethyl Bromoacetate | K₂CO₃, Acetone/DMF | Simple, inexpensive, widely applicable.[15] | Regioselectivity can be variable; may require chromatography.[15] | Variable, often favors N-2.[5] |

| Diazotization | Aliphatic Amine | Organic Nitrite | Preferential formation of N-2 isomer; mild conditions.[16] | Diazonium intermediates can be unstable. | Highly favors N-2.[5] |

| Mitsunobu Reaction | Alcohol (e.g., Ethyl Glycolate) | DEAD/DIAD, PPh₃ | High yields, good for secondary alkyl groups. | Stoichiometric phosphine oxide waste. | Generally good N-2 selectivity. |

| Metal-Free Arylation | Diaryliodonium Salts | Base | Mild, transition-metal-free N-2 arylation.[16] | Limited to aryl groups, not acetic acid moiety directly. | Highly regioselective for N-2.[17] |

Stage 3: Final Hydrolysis to Acetic Acid

The final step is the conversion of the ethyl ester protecting group to the free carboxylic acid. This is typically a straightforward saponification reaction.

Experimental Protocol: Ester Hydrolysis

-

Setup: Dissolve the ethyl 2-(5-R-2H-tetrazol-2-yl)acetate (1 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 ratio, 10 mL).

-

Saponification: Add lithium hydroxide (LiOH, 1.5-2.0 mmol) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1N HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure to yield the final this compound derivative.

Characterization and Isomer Differentiation

Unambiguous characterization is crucial to confirm that the desired N-2 isomer has been synthesized. While mass spectrometry and elemental analysis confirm the molecular formula, NMR spectroscopy is the primary tool for distinguishing between N-1 and N-2 isomers.[15]

-

¹H NMR: The chemical shift of the methylene protons (-CH₂-COOH) is often different between the two isomers. The protons of the N-2 isomer are typically found at a slightly different chemical shift compared to the N-1 isomer.

-

¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is highly diagnostic. The C5 signal for the N-2 isomer generally appears at a lower field (more downfield) compared to the corresponding N-1 isomer.[15]

-

Advanced Techniques: For particularly challenging cases, 2D NMR experiments (HSQC, HMBC) or specialized solid-state NMR techniques like the "attached nitrogen test" can definitively establish connectivity.[18][19]

Conclusion

The synthesis of this compound derivatives is a well-established but nuanced field of organic chemistry. Success hinges on a two-stage strategy: the robust formation of a 5-substituted-1H-tetrazole core, followed by a carefully controlled, regioselective N-alkylation. While classical alkylation remains a workhorse, modern methods provide improved selectivity and milder conditions. By understanding the mechanistic principles that govern regioselectivity and employing the detailed protocols described herein, researchers can confidently and efficiently access these valuable building blocks for the advancement of medicinal chemistry and drug discovery.

References

-

S. Mondal, A. K. S. K. D, S. K. S. Yadav, S. P. S. Kumar, A. K. Chakraborti, "Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex," PubMed Central, Available: [Link].[8]

-

L. E. Cárdenas-Galindo, A. Islas-Jácome, C. J. Cortes-García, L. El Kaim, R. Gámez-Montaño, "Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process," J. Mex. Chem. Soc., vol. 57, no. 2, pp. 108-114, 2013. Available: [Link].[11]

-

S. Mondal, A. K. S. K. D, S. K. S. Yadav, S. P. S. Kumar, A. K. Chakraborti, "Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate," ACS Omega, vol. 7, no. 11, pp. 9489–9498, 2022. Available: [Link].[6]

-

L. E. Cárdenas-Galindo, A. Islas-Jácome, C. J. Cortes-García, L. El Kaim, R. Gámez-Montaño, "Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process," SciELO México, 2013. Available: [Link].[12]

-

A. A. Romero-delaCruz, et al., "Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction," PubMed Central, 2022. Available: [Link].[13]

-

A. Islas-Jácome, et al., "Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process," Molecules, vol. 20, no. 1, pp. 1055-1066, 2015. Available: [Link].[14]

-

R. H. V. H. van der Heijden, R. H. V. H. van der Heijden, "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles," The Journal of Organic Chemistry, vol. 73, no. 21, pp. 8303–8311, 2008. Available: [Link].[7]

-

ResearchGate, "Reaction mechanism for tetrazole via [3+2] cycloaddition," ResearchGate, N/A. Available: [Link].[20]

-

A. Dömling, "Tetrazoles via Multicomponent Reactions," Chemical Reviews, vol. 120, no. 21, pp. 12095-12153, 2020. Available: [Link].[10]

-

J. R. Maxwell, D. A. Wasdahl, A. C. Wolfson, V. I. Stenberg, "Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents," Journal of Medicinal Chemistry, vol. 27, no. 12, pp. 1565–1570, 1984. Available: [Link].[21]

-

J. R. Maxwell, D. A. Wasdahl, A. C. Wolfson, V. I. Stenberg, "Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents," Journal of Medicinal Chemistry, vol. 27, no. 12, pp. 1565–1570, 1984. Available: [Link].[22]

-

H. R. Kalita, P. Phukan, "Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid," Monatshefte für Chemie - Chemical Monthly, vol. 143, no. 4, pp. 667-670, 2012. Available: [Link].[9]

-

J. R. Maxwell, D. A. Wasdahl, A. C. Wolfson, V. I. Stenberg, "Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents," Journal of Medicinal Chemistry, vol. 27, no. 12, pp. 1565–1570, 1984. Available: [Link].[23]

-

Organic Chemistry Portal, "2H-Tetrazole synthesis," Organic Chemistry Portal, N/A. Available: [Link].[16]

-

G. Reynard, J. G. Taylor, H. Lebel, "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation," New Journal of Chemistry, vol. 46, no. 23, pp. 11059-11066, 2022. Available: [Link].[5]

-

A. Masood, et al., "Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives," Molecules, vol. 28, no. 4, p. 1827, 2023. Available: [Link].[3]

-

A. Masood, et al., "Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives," ResearchGate, 2023. Available: [Link].[4]

-

Y. Wan, et al., "Tetrazolium Compounds: Synthesis and Applications in Medicine," Current Medicinal Science, vol. 38, no. 5, pp. 785-794, 2018. Available: [Link].[2]

-

Creative Biostructure, "How NMR Helps Identify Isomers in Organic Chemistry?," Creative Biostructure, N/A. Available: [Link].[18]

-

Chem Help ASAP, "distinguishing isomers by 1H NMR spectroscopy," YouTube, 2022. Available: [Link].[24]

-

M. Anane, et al., "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole," Molbank, vol. 2018, no. 2, p. M989, 2018. Available: [Link].[15]

-

R. W. Dorn, A. J. Rossini, "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers," Organic Letters, vol. 24, no. 14, pp. 2709–2714, 2022. Available: [Link].[19]

-

R. W. Dorn, A. J. Rossini, "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers," Iowa State University Digital Repository, 2022. Available: [Link].[25]

-

S. D. G., "Chapter 2," Shodhganga, N/A. Available: [Link].[1]

-

S. Pandian, "An Efficient and Regioselective Synthesis of Tetrazoles under Transition - Metal Free Conditions," Journal of Environmental Nanotechnology, vol. 11, no. 1, pp. 29-35, 2022. Available: [Link].[26]

-

V. Y. Zubarev, S. M. Putis, V. A. Ostrovskii, "Regioselective Arylation of NH-Tetrazoles," ResearchGate, 2001. Available: [Link].[17]

Sources

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]

- 12. scielo.org.mx [scielo.org.mx]

- 13. Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 2H-Tetrazole synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. par.nsf.gov [par.nsf.gov]

- 26. An Efficient and Regioselective Synthesis of Tetrazoles under Transition - Metal Free Conditions | Journal of Environmental Nanotechnology [nanoient.org]

An In-depth Technical Guide to the Spectroscopic Data of 2H-Tetrazol-2-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic characteristics of 2H-Tetrazol-2-acetic acid, a vital heterocyclic compound in medicinal chemistry and drug development. Given the scarcity of published experimental data for this specific isomer, this document synthesizes theoretical predictions, experimental data from closely related analogs, and established spectroscopic principles to offer a robust analytical framework.

Introduction to this compound

This compound (C₃H₄N₄O₂) is a five-membered heterocyclic compound containing four nitrogen atoms, with an acetic acid moiety attached at the N-2 position of the tetrazole ring. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity. This makes tetrazole-containing compounds, including this compound, attractive building blocks in the design of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the correct isomeric structure, assessing purity, and understanding the molecule's behavior in various chemical environments.

Molecular Structure and Isomerism

The molecular structure of this compound is depicted below. It is crucial to distinguish it from its constitutional isomer, 1H-Tetrazol-1-acetic acid, as the position of the acetic acid group on the tetrazole ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Synthesis of this compound

While a specific, detailed synthesis for the parent this compound is not widely published, a general and plausible route can be adapted from the synthesis of its derivatives, such as the 5-aryl-2H-tetrazole-2-acetic acids described by Maxwell et al. (1984). The synthesis typically involves the alkylation of a pre-formed tetrazole ring.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Adapted):

-

Alkylation: To a solution of tetrazole in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) to deprotonate the tetrazole ring.

-

Add ethyl bromoacetate dropwise to the reaction mixture and stir at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Separation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue will contain a mixture of N1 and N2 alkylated isomers. These isomers are typically separable by column chromatography on silica gel.

-

Hydrolysis: The separated ethyl 2-(2H-tetrazol-2-yl)acetate is then subjected to basic hydrolysis (e.g., using aqueous NaOH or LiOH) to cleave the ester and form the sodium salt of the carboxylic acid.

-

Acidification: The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The solid can be collected by filtration, washed with cold water, and dried.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of published experimental NMR spectra for this compound, the following data is based on established chemical shift predictions and analysis of related structures.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 9.5 | Singlet | 1H | CH (tetrazole ring) | The proton on the tetrazole ring is in a highly electron-deficient environment due to the four nitrogen atoms, leading to a significant downfield shift. |

| ~5.5 - 6.0 | Singlet | 2H | CH₂ (acetic acid) | The methylene protons are adjacent to the electron-withdrawing tetrazole ring, causing a downfield shift compared to a typical acetic acid methylene group. |

| ~10.0 - 13.0 | Broad Singlet | 1H | OH (carboxylic acid) | The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift. This can be confirmed by D₂O exchange. |

| Chemical Shift (ppm) | Assignment | Rationale |

| ~165 - 175 | C =O (carboxylic acid) | The carbonyl carbon of the carboxylic acid is characteristically found in this region. |

| ~150 - 160 | C -H (tetrazole ring) | The carbon atom in the tetrazole ring is significantly deshielded by the adjacent nitrogen atoms. The chemical shift of the tetrazole carbon is a key indicator for distinguishing between N1 and N2 isomers. |

| ~50 - 60 | C H₂ (acetic acid) | The methylene carbon is shifted downfield due to the attachment to the electronegative tetrazole ring. |

Infrared (IR) Spectroscopy

The following IR data is based on a combination of theoretical calculations and experimental data from the matrix-isolated 2H-tautomer of a closely related isomer, (tetrazol-5-yl)-acetic acid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=N stretch (tetrazole ring) |

| ~1450 | Medium | N=N stretch (tetrazole ring) |

| ~1300 | Medium | C-O stretch / O-H bend (carboxylic acid) |

| ~900 | Medium-Weak | O-H bend (out-of-plane, carboxylic acid dimer) |

Causality Behind Spectral Features:

-

The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids, which typically exist as dimers in the solid state and in concentrated solutions.

-

The strong C=O stretching frequency is characteristic of the carbonyl group in a carboxylic acid.

-

The C=N and N=N stretching vibrations of the tetrazole ring provide a fingerprint region for identifying the heterocyclic core.

Mass Spectrometry (MS)

The expected fragmentation pattern for this compound upon electron ionization (EI) would likely involve the following key fragmentation pathways:

Caption: Plausible mass spectrometry fragmentation pathways.

Interpretation of Fragmentation:

-